1-Bromo-2-(octyloxy)cyclohexane
Description
1-Bromo-2-(octyloxy)cyclohexane (C₁₄H₂₇BrO) is a brominated cyclohexane derivative featuring an octyloxy (-O-C₈H₁₇) substituent at the 2-position and a bromine atom at the 1-position. The compound is categorized as an organic building block, often used in synthetic chemistry for constructing complex molecules . Its long alkoxy chain may influence solubility, reactivity, and biological activity, as seen in analogs with shorter alkoxy groups (e.g., methoxy or butyloxy) .
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-bromo-2-octoxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14H,2-12H2,1H3 |
InChI Key |
SLEVSJVKATWFHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCCCC1Br |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure Example
A representative synthetic route adapted from related literature for the preparation of 1-bromo-2-(octyloxy)cyclohexane is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cyclohexanol + 1-bromooctane, K2CO3, acetone, reflux, 12-24 h | Classical O-alkylation to form 2-(octyloxy)cyclohexane | Moderate to good yield (45-60%) |
| 2 | 2-(Octyloxy)cyclohexane + N-bromosuccinimide (NBS), CCl4, light or heat | Selective bromination at 1-position to yield this compound | High selectivity; purification by chromatography |
Alternatively, microwave-assisted alkylation can reduce reaction time to minutes with comparable yields.
Characterization and Purification
The product is typically isolated by precipitation upon cooling and washing with cold water and petroleum ether to remove impurities.
Purification is often achieved by silica gel chromatography using mixtures of ethyl acetate and petroleum ether as eluents.
Characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the substitution pattern and purity.
High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and formula.
Melting Point and Physical Appearance: Often obtained as a slightly yellow solid or crystals.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Stirring O-Alkylation + Bromination | 12-24 hours | Moderate (45-60%) | Simple, well-established | Long reaction time, moderate yield |
| Microwave-Assisted O-Alkylation | 5-10 minutes | Comparable or better (>45%) | Rapid, greener, efficient | Requires microwave reactor, optimization needed |
| Mitsunobu Reaction (Alternative Alkylation) | Variable | Lower yields | Can be used for sensitive substrates | Purification difficulties, lower yield |
Research Findings and Mechanistic Insights
The use of this compound in mechanistic studies has revealed that the formation of the octyloxy-substituted cyclohexane occurs faster than analogous hexyl derivatives, suggesting a short-lived anionic intermediate in the reaction pathway.
These insights help in understanding reaction kinetics and can guide the optimization of synthetic routes for related compounds.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(octyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The octyloxy group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(octyloxy)cyclohexanol or 2-(octyloxy)cyclohexylamine.
Elimination Reactions: Major products are cyclohexenes with varying degrees of substitution.
Oxidation: Products include 2-(octyloxy)cyclohexanone or 2-(octyloxy)cyclohexanal.
Scientific Research Applications
1-Bromo-2-(octyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(octyloxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The octyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Structural Analogs with Varying Alkoxy Chains
The length and branching of the alkoxy chain significantly affect physical and chemical properties. Key analogs include:
Key Observations :
Substituent Position and Reactivity
The position of bromine and alkoxy groups influences reactivity:
Biological Activity
1-Bromo-2-(octyloxy)cyclohexane is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H19BrO
- Molecular Weight : 249.18 g/mol
- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.
The presence of a bromine atom and an octyloxy group contributes to its hydrophobic characteristics, which may influence its biological interactions.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria. For instance, studies have shown that derivatives with longer hydrophobic chains tend to enhance antibacterial properties due to improved membrane penetration.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 1-Bromo-2-methoxycyclohexane | 3.13 | Enterococcus faecalis |
| Olympicin A derivatives | 0.78 - 3.13 | Staphylococcus aureus |
Note: MIC = Minimum Inhibitory Concentration
The mechanism by which this compound and its analogs exert their antibacterial effects is likely multifaceted:
- Membrane Disruption : Similar compounds have been shown to dissipate bacterial membrane potentials, leading to cell lysis.
- Inhibition of Macromolecular Synthesis : These compounds may interfere with DNA replication and protein synthesis by targeting essential bacterial enzymes such as DNA topoisomerase IV .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined various bromo-substituted cyclohexanes, including those with octyloxy groups. The findings indicated that these compounds exhibited potent antibacterial activity against resistant strains of S. aureus, with MIC values as low as 0.39 μg/mL for some derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the length and nature of the alkyl chain significantly influence the biological activity. Compounds with longer hydrophobic chains (e.g., octyloxy vs. methoxy) demonstrated enhanced efficacy against Gram-positive pathogens .
Q & A
Q. Basic
- X-ray crystallography : Resolves spatial arrangements of substituents .
- Gas chromatography-mass spectrometry (GC-MS) : Differentiates isomers via retention times and fragmentation patterns.
- Density Functional Theory (DFT) : Predicts stability of isomers based on steric and electronic factors .
How can orthogonal experimental design optimize the separation of this compound from reaction mixtures?
Advanced
Orthogonal methods (e.g., varying column temperature, carrier gas flow rate, and stationary phase polarity in GC) maximize resolution. A study on n-hexane/cyclohexane separation achieved 99% purity by optimizing these parameters . For liquid mixtures, HPLC with C18 columns and gradient elution is recommended.
How should researchers resolve contradictory data on reaction pathways in cyclohexane bromination?
Advanced
Contradictions often arise from differing solvent polarities or catalyst choices. For example, studies on cyclohexane low-temperature oxidation (LTO) identified competing pathways for ring-opening vs. epoxidation. Cross-validating results using SVUV-PEPICO spectroscopy and kinetic modeling (e.g., Master Equation Analysis) can reconcile discrepancies .
What computational methods predict the thermodynamic stability of this compound conformers?
Q. Advanced
- Molecular Dynamics (MD) simulations : Assess chair vs. twist-boat conformations under thermal stress.
- Quantum Mechanical Calculations (QMC) : Compare Gibbs free energy of axial vs. equatorial substituents. Studies on cis-1-Bromo-2-chlorocyclohexane show axial bromine increases strain by 2.3 kcal/mol .
How do thermodynamic properties (e.g., entropy, enthalpy) of cyclohexane derivatives affect their reactivity?
Basic
The excess entropy of cyclohexane mixtures (e.g., with n-hexane) correlates with solvent effects in substitution reactions. Higher entropy in polar solvents accelerates Sₙ1 mechanisms, while nonpolar solvents favor Sₙ2 . Calorimetry can quantify enthalpy changes during bromine substitution.
What safety protocols are critical for handling brominated cyclohexane derivatives?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
